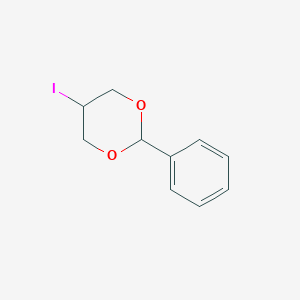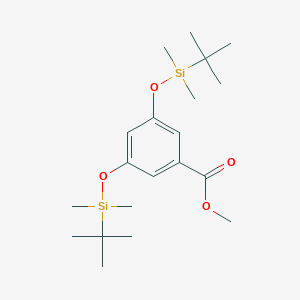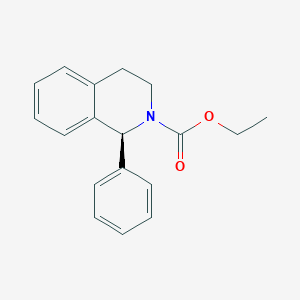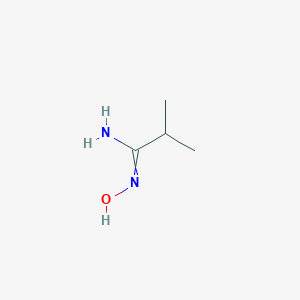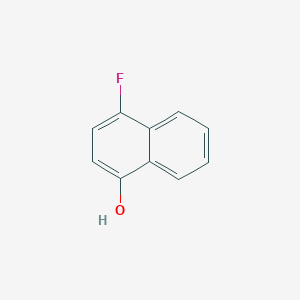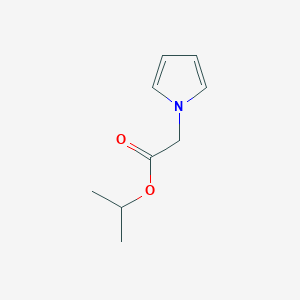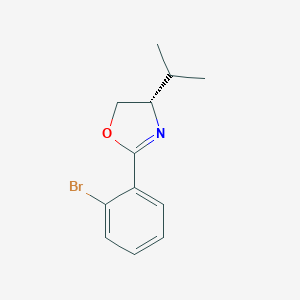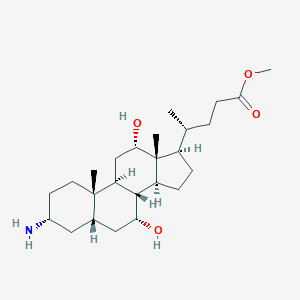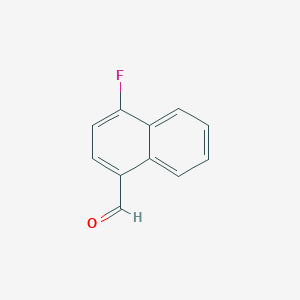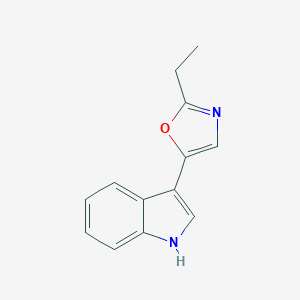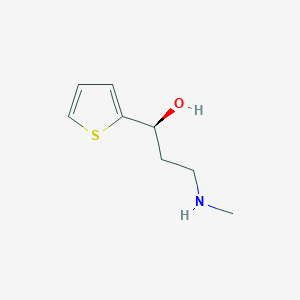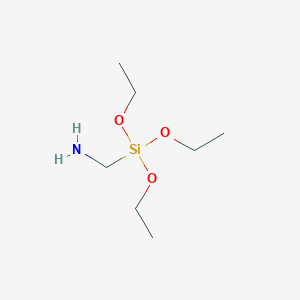
1-(Triethoxysilyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triethoxysilyl)methanamine is an organosilicon compound with the molecular formula C7H19NO3Si. It is characterized by the presence of a triethoxysilyl group attached to a methanamine moiety. This compound is primarily used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triethoxysilyl)methanamine can be synthesized through the reaction of triethoxysilane with methanamine under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process includes the purification of the final product through distillation or crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Triethoxysilyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds.
Scientific Research Applications
1-(Triethoxysilyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Triethoxysilyl)methanamine involves its interaction with various molecular targets and pathways. The triethoxysilyl group can form covalent bonds with other molecules, leading to the formation of stable complexes. This interaction is crucial in its applications in material science and drug development.
Comparison with Similar Compounds
- Chloromethyltriethoxysilane
- Aminomethyltriethoxysilane
- Bis(triethoxysilyl)methane
Comparison: 1-(Triethoxysilyl)methanamine is unique due to its specific functional groups, which provide distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
triethoxysilylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWWCTUMLAVVQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572738 |
Source


|
| Record name | 1-(Triethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18306-83-7 |
Source


|
| Record name | 1-(Triethoxysilyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

